molecular formula C9H13NO2S B3218030 (4-Methyl-3-(methylsulfonyl)phenyl)methanamine CAS No. 1186518-69-3

(4-Methyl-3-(methylsulfonyl)phenyl)methanamine

Cat. No. B3218030
M. Wt: 199.27
InChI Key: KMGIUEVURYGDAE-UHFFFAOYSA-N
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Description

(4-Methyl-3-(methylsulfonyl)phenyl)methanamine , also known by its chemical formula C₉H₁₃NO₂S , is a compound with intriguing properties. Its structure combines an aromatic phenyl ring with a methylsulfonyl group and an amino group. The presence of the methylsulfonyl moiety suggests potential reactivity and biological significance.



Synthesis Analysis

The synthesis of this compound involves several steps. One common route includes the following reactions:




  • Reductive Amination : Starting from an appropriate ketone (such as 4-methylacetophenone), the reductive amination process introduces the amino group. Sodium borohydride or sodium tetrahydroborate in methanol can reduce the ketone to form the corresponding amine.




  • Sulfonation : The methylsulfonyl group is introduced through sulfonation. This step typically involves reacting the amine intermediate with a sulfonyl chloride (e.g., methanesulfonyl chloride) under suitable conditions.




  • Isolation and Purification : After the sulfonation, purification techniques like recrystallization or column chromatography yield the final product.





Molecular Structure Analysis

The molecular structure of (4-Methyl-3-(methylsulfonyl)phenyl)methanamine reveals a central carbon atom bonded to the phenyl ring, the methylsulfonyl group, and the amino group. The arrangement of these functional groups influences its chemical behavior and reactivity.



Chemical Reactions Analysis

This compound can participate in various reactions:




  • Amidation : The amino group allows for amidation reactions, forming amides with carboxylic acids or acid chlorides.




  • Base-Catalyzed Hydrolysis : The methylsulfonyl group can undergo hydrolysis under basic conditions, leading to the release of methanesulfonic acid.




  • Redox Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.





Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can be experimentally determined.

  • Solubility : It may exhibit solubility in polar solvents due to the amino group.

  • Stability : Consider stability under different conditions (e.g., temperature, pH).


Safety And Hazards


  • Toxicity : Assess the toxicity of this compound, especially considering the presence of the methylsulfonyl group.

  • Handling Precautions : Proper protective equipment and handling procedures are essential.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Explore modifications to enhance desired properties.

  • Industrial Applications : Assess its utility in organic synthesis or materials science.


properties

IUPAC Name

(4-methyl-3-methylsulfonylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)5-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGIUEVURYGDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-3-(methylsulfonyl)phenyl)methanamine

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 4-(1-azidomethyl)-1-methyl-2-(methylsulfonyl)benzene (5.0 g, 22.17 mmol), THF (40 mL), triphenylphosphine (6.4 g, 24.3 mmol) and water (1.6 mL, 34.2 mmol) at 0° C., and the reaction mixture was stirred at room temperature over night. The solvents were removed and the residue was dissolved in MTBE and 20% HCl in dioxane was added dropwise at 0° C. and the resulting salt was collected and washed with EtOAc. The salt was then neutralized with 6N aq. NaOH and extracted with CH2Cl2. The organic layers were concentrated under reduced pressure to get the title compound as a very thick oil. 1H NMR (400 MHz, CDCl3): 7.98 (s, 1H), 7.50 (d, 1H, J=8.0 Hz), 7.32 (d, 1H, J=8.0 Hz), 3.93 (s, 2H), 3.08 (s, 3H), 2.69 (s, 3H).
Name
4-(1-azidomethyl)-1-methyl-2-(methylsulfonyl)benzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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